Sulfur Dioxide

Description

This compound appears as a colorless gas with a choking or suffocating odor. Boiling point -10 °C. Heavier than air. Very toxic by inhalation and may irritate the eyes and mucous membranes. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Used to manufacture chemicals, in paper pulping, in metal and food processing. Rate of onset: Immediate & Delayed Persistence: Minutes to hours Odor threshold: 1 ppm Source/use/other hazard: Disinfectant and preserving in breweries and food/canning; textile industry; batteries.

This compound is a sulfur oxide. It has a role as a food bleaching agent, a refrigerant and an Escherichia coli metabolite.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a natural product found in Angelica gigas with data available.

This compound can cause developmental toxicity according to an independent committee of scientific and health experts.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

A highly toxic, colorless, nonflammable gas. It is used as a pharmaceutical aid and antioxidant. It is also an environmental air pollutant.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

sulfur dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O2S/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHZWNYVWXNFOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

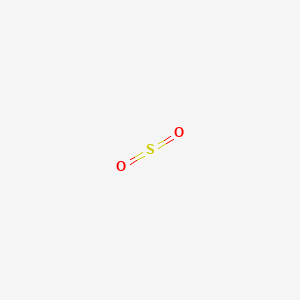

O=S=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SO2, O2S | |

| Record name | SULFUR DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULPHUR DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sulfur dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sulfur_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75680-73-8 | |

| Record name | Sulfur dioxide, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75680-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6029672 | |

| Record name | Sulfur dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfur dioxide appears as a colorless gas with a choking or suffocating odor. Boiling point -10 °C. Heavier than air. Very toxic by inhalation and may irritate the eyes and mucous membranes. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Used to manufacture chemicals, in paper pulping, in metal and food processing. Rate of onset: Immediate & Delayed Persistence: Minutes to hours Odor threshold: 1 ppm Source/use/other hazard: Disinfectant and preserving in breweries and food/canning; textile industry; batteries., Liquid, Colorless gas with a characteristic, irritating, pungent odor. [Note: A liquid below 14 degrees F. Shipped as a liquefied compressed gas.] [NIOSH], COLOURLESS GAS OR COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR., Colorless gas with a characteristic, irritating, pungent odor., Colorless gas with a characteristic, irritating, pungent odor. [Note: A liquid below 14 °F. Shipped as a liquefied compressed gas.] | |

| Record name | SULFUR DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfur dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/25 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sulfur dioxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SULPHUR DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/549 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0575.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

14 °F at 760 mmHg (EPA, 1998), -10 °C, -10.05 °C, -10.00 °C. @ 760.00 mm Hg, 14 °F | |

| Record name | SULFUR DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/25 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sulfur dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfur dioxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SULPHUR DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/549 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0575.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

10 % (NIOSH, 2023), In water, 1.07X10+5 mg/L at 21 °C, Soluble in water, In water: 17.7% at 0 °C; 11.9% at 15 °C; 8.5% at 25 °C; 6.4% at 35 °C, Soluble in water ... forms sulfurous acid (H2SO3), For more Solubility (Complete) data for Sulfur dioxide (7 total), please visit the HSDB record page., 107 mg/mL at 21 °C, Solubility in water, ml/100ml at 25 °C: 8.5, 10% | |

| Record name | SULFUR DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfur dioxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SULPHUR DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sulfur dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0575.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.434 (EPA, 1998) - Denser than water; will sink, 2.619 g/L, Density: 1.5 /liquid/, Density: 1.434 at 0 °C (liquid); vapor pressure: 2538 mm Hg at 21.1 °C, Relative density (water = 1): 1.4 (liquid, -10 °C), 1.434, 2.26(relative gas density) | |

| Record name | SULFUR DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULPHUR DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/549 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0575.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.26 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.264 at 0 °C (Air = 1), Relative vapor density (air = 1): 2.25, 2.26 | |

| Record name | SULFUR DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULPHUR DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/549 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

2432 mmHg at 68 °F (EPA, 1998), Vapor pressure (kPa): 230 at 10 °C; 330 at 20 °C; 462 at 30 °C; 630 at 40 °C, Vapor pressure, kPa at 20 °C: 330, 3.2 atm | |

| Record name | SULFUR DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULPHUR DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/549 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0575.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless gas or liquid, Colorless gas ... [Note: A liquid below 14 degrees F. Shipped as a liquefied compressed gas] | |

CAS No. |

7446-09-5, 12143-17-8 | |

| Record name | SULFUR DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfate(1-), dioxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12143-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7446-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur dioxide [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfur dioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16426 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfur Dioxide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/sulfur-dioxide-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Sulfur dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfur dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphur dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfur dioxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UZA3422Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfur dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfur dioxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SULPHUR DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/549 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-98.9 °F (EPA, 1998), -75.5 °C, -75.48 °C, -104 °F | |

| Record name | SULFUR DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfur dioxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SULPHUR DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/549 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0575.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Physicochemical Properties of Sulfur Dioxide: A Technical Guide for Atmospheric Modeling

Prepared for: Researchers and Scientists in Atmospheric Chemistry

Abstract

Sulfur dioxide (SO₂) is a pivotal atmospheric trace gas, acting as a primary precursor to sulfate aerosols, which significantly influence air quality, climate, and acid deposition.[1][2] Accurate representation of SO₂'s atmospheric lifecycle in chemical transport and climate models is critically dependent on a precise understanding of its fundamental physicochemical properties. This technical guide provides an in-depth summary of the essential SO₂ properties for atmospheric modeling, including its general physical characteristics, vapor pressure, solubility, and key gas-phase and aqueous-phase reaction kinetics. Detailed protocols for benchmark experimental techniques used to determine these parameters are also presented, alongside graphical representations of its atmospheric reaction pathways and a typical experimental workflow.

Core Physicochemical Properties

A foundational dataset of physical properties is essential for modeling the transport and phase partitioning of SO₂. These properties govern its behavior in the atmosphere from the boundary layer to the stratosphere.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 64.06 g/mol | [3][4][5] |

| Boiling Point (at 1 atm) | -10 °C (263.15 K) | [3][4][5] |

| Melting Point (at 1 atm) | -72.7 °C (200.45 K) | [3][4] |

| Gas Density (at STP) | 2.927 g/L | [3][4] |

| Liquid Density (at -10 °C) | 1.434 g/mL | [3] |

| Critical Temperature | 157.49 °C (430.64 K) | [5] |

| Critical Pressure | 77.8 atm (7.884 MPa) |[5] |

Vapor Pressure

The vapor pressure of SO₂ is crucial for modeling its condensation and existence in liquid form under various atmospheric temperature and pressure conditions.[6] It is well-described by the Antoine equation, which relates vapor pressure (P) to temperature (T).

log₁₀(P) = A − (B / (T + C))

-

P = vapor pressure in bar

-

T = temperature in Kelvin (K)

-

A, B, C = Antoine coefficients

Table 2: Antoine Equation Parameters for this compound Vapor Pressure

| Temperature Range (K) | A | B | C | Reference |

|---|---|---|---|---|

| 177.7 - 263.15 | 3.48586 | 668.225 | -72.252 | [1] |

| 263.15 - 414.9 | 4.37798 | 966.575 | -42.071 |[1] |

Solubility in Water (Henry's Law)

The partitioning of SO₂ between the gas and aqueous phases (e.g., cloud droplets, fog, and aerosols) is governed by its solubility, described by Henry's Law.[7][8] This equilibrium is highly temperature-dependent and is a critical parameter for modeling wet deposition and aqueous-phase oxidation.[7][8][9]

The temperature dependence of the Henry's Law constant (kH) can be expressed using the van 't Hoff equation:

kH(T) = k°H * exp( (ΔH_sol / R) * (1/T - 1/T°) )

-

kH(T) = Henry's Law constant at temperature T

-

k°H = Henry's Law constant at standard temperature T° (298.15 K)

-

ΔH_sol / R = Temperature dependence parameter (often expressed as d(ln(kH))/d(1/T)) in K

-

R = Universal gas constant

Table 3: Henry's Law Constants for SO₂ in Water

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| k°H (at 298.15 K) | 1.23 | mol·kg⁻¹·bar⁻¹ | [4] |

| Temperature Dependence (d(ln(kH))/d(1/T)) | 3100 | K |[10] |

Note: In aqueous solution, dissolved SO₂ forms sulfurous acid (H₂SO₃), which subsequently dissociates into bisulfite (HSO₃⁻) and sulfite (SO₃²⁻). This reactivity increases the effective solubility of SO₂, particularly at higher pH values.[1][8]

Atmospheric Reaction Kinetics

The atmospheric lifetime of SO₂ is primarily determined by its oxidation rate to sulfuric acid (H₂SO₄) and subsequently sulfate aerosols. This transformation occurs through both gas-phase and aqueous-phase pathways.

Gas-Phase Oxidation

The dominant gas-phase oxidation pathway for SO₂ during the daytime is its reaction with the hydroxyl radical (OH).[11][12] This is a termolecular association reaction, meaning its rate is dependent on the pressure and nature of the third body molecule (M), typically N₂ or O₂ in the atmosphere.[11][13]

SO₂ + OH + M → HOSO₂ + M

The HOSO₂ radical product reacts rapidly with O₂ to form sulfur trioxide (SO₃), which then reacts with water vapor to produce sulfuric acid (H₂SO₄).[4][13]

HOSO₂ + O₂ → SO₃ + HO₂ SO₃ + H₂O → H₂SO₄

The effective second-order rate constant for the initial reaction with OH is pressure and temperature-dependent. At low pressures, the reaction exhibits third-order kinetics, while at high pressures (like those in the lower troposphere), it approaches second-order kinetics.[11][13]

Table 4: Key Gas-Phase Reaction Rate Constants for SO₂

| Reaction | Rate Constant (k) at 298 K | Conditions | Reference |

|---|

| SO₂ + OH (+M) → HOSO₂ (+M) | 1.25 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | High-pressure limit |[10][11][13] |

Aqueous-Phase Oxidation

Within cloud droplets, fog, and aqueous aerosols, the oxidation of dissolved SO₂ (collectively termed S(IV)) can be significantly faster than in the gas phase.[14][15] The primary oxidants are dissolved hydrogen peroxide (H₂O₂) and ozone (O₃).[14][16]

S(IV) + H₂O₂ → S(VI) + H₂O S(IV) + O₃ → S(VI) + O₂

The reaction with H₂O₂ is particularly efficient at the acidic pH values typical of atmospheric water (pH < 5) and is largely pH-independent above pH 2.[16] Conversely, the reaction rate with O₃ is strongly pH-dependent, becoming more significant at higher pH levels.[16]

Table 5: Key Aqueous-Phase Reaction Rate Constants for SO₂

| Reaction | Rate Expression | pH Range | Reference |

|---|---|---|---|

| S(IV) + H₂O₂ | k[H⁺][H₂O₂][HSO₃⁻] | > 2 |

| S(IV) + O₃ | (k₀[SO₂·H₂O] + k₁[HSO₃⁻] + k₂[SO₃²⁻])[O₃] | Variable | |

Note: The rate constants k, k₀, k₁, and k₂ are specific to the individual reactions and have their own temperature dependencies. The speciation of S(IV) into SO₂·H₂O, HSO₃⁻, and SO₃²⁻ is pH-dependent.

Experimental Protocols

Accurate kinetic and thermodynamic data are derived from specialized laboratory experiments. The following sections detail the methodologies for two common techniques used to study the atmospheric reactions of SO₂.

Gas-Phase Kinetics: Flash Photolysis-Resonance Fluorescence (FP-RF)

The Flash Photolysis-Resonance Fluorescence (FP-RF) technique is a highly sensitive method used to measure the rate constants of gas-phase reactions, such as SO₂ + OH, over a wide range of temperatures and pressures.[3]

Methodology:

-

Radical Generation (Pump): A high-intensity pulse of ultraviolet light from a flash lamp or an excimer laser (the "flash") photolyzes a precursor molecule (e.g., H₂O or HNO₃) within a temperature-controlled reaction cell to produce a sudden, uniform concentration of OH radicals.[3]

-

Reactant Introduction: A stable flow of reactant gas (SO₂) and a buffer gas (e.g., He, N₂) is maintained through the reaction cell. The concentrations of all gases are precisely controlled.

-

Radical Detection (Probe): The concentration of OH radicals is monitored over time following the photolysis flash. This is achieved by resonance fluorescence. A resonance lamp emits light at a wavelength that specifically excites OH radicals (around 308 nm). The excited radicals then fluoresce, emitting light in all directions.[3]

-

Signal Measurement: A photomultiplier tube (PMT), positioned perpendicular to both the photolysis and resonance lamp beams, detects the fluorescence signal. The intensity of this signal is directly proportional to the OH radical concentration.

-

Kinetic Analysis: The decay of the fluorescence signal is recorded over a timescale of milliseconds. In the presence of excess SO₂, the decay follows pseudo-first-order kinetics. By measuring the decay rate at various SO₂ concentrations, the second-order rate constant for the reaction can be determined from the slope of a plot of the pseudo-first-order rate constant versus SO₂ concentration.

Aqueous-Phase Kinetics: Stopped-Flow Spectrophotometry

The stopped-flow technique is used to study the kinetics of fast reactions in solution, such as the oxidation of aqueous SO₂ by H₂O₂ or O₃, on a millisecond timescale.[11][12][13][16]

Methodology:

-

Reagent Preparation: Two separate solutions are prepared. For example, one syringe contains an aqueous solution of SO₂ (buffered to a specific pH), and the second syringe contains a solution of the oxidant (e.g., H₂O₂).

-

Rapid Mixing: The two solutions are held in drive syringes. A pneumatic or motor-driven ram simultaneously and rapidly pushes the plungers of both syringes, forcing the solutions through a high-efficiency mixer.[11][16] This ensures that mixing is complete within a few milliseconds.

-

Flow and Observation: The newly mixed solution flows into an observation cell, which is positioned in the light path of a spectrophotometer. As the solution flows, it displaces the previously reacted solution into a stopping syringe.[12]

-

Flow Stoppage and Data Acquisition: When the plunger of the stopping syringe hits a block, the flow instantaneously ceases.[12][13] This action triggers a data acquisition system to begin recording. At this moment, the solution in the observation cell is only a few milliseconds old.

-

Spectroscopic Monitoring: The progress of the reaction is monitored by measuring the change in absorbance or fluorescence of a reactant or product at a specific wavelength as a function of time.[16]

-

Kinetic Analysis: The resulting curve of absorbance versus time is analyzed to determine the reaction rate. By varying the concentrations of the reactants and fitting the data to appropriate rate laws (e.g., zero, first, or second order), the rate constant for the reaction is determined.[6][12]

Visualizations

Atmospheric Transformation Pathways of SO₂

The following diagram illustrates the primary pathways for the conversion of this compound into sulfuric acid and sulfate aerosol in the atmosphere.

Experimental Workflow: Flash Photolysis-Resonance Fluorescence

The diagram below outlines the sequential workflow for determining a gas-phase reaction rate constant using the FP-RF technique.

References

- 1. This compound [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thermodynamics of Solution of SO2(g) in Water and of Aqueous this compound Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. agilent.com [agilent.com]

- 7. Henry's law - Wikipedia [en.wikipedia.org]

- 8. Henry's Law Constants [henry.mpch-mainz.gwdg.de]

- 9. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. web.williams.edu [web.williams.edu]

- 12. escholarship.org [escholarship.org]

- 13. Flash Photolysis | Chem Lab [chemlab.truman.edu]

- 14. Stopped Flow FAQs [photophysics.com]

- 15. Antoine's Equation [chesolver.com]

- 16. vernier.com [vernier.com]

Whitepaper: The Pivotal Role of Sulfur Dioxide in the Formation and Chemistry of Planetary Atmospheres

Abstract

Sulfur dioxide (SO₂), a molecule commonly associated with volcanic activity, plays a critical and multifaceted role in the formation, evolution, and chemistry of planetary atmospheres. From shaping the runaway greenhouse effect on Venus to providing clues about the anoxic conditions of early Earth and signaling active photochemistry on distant exoplanets, SO₂ is a key species in comparative planetology. This technical guide synthesizes current research on the atmospheric role of SO₂, detailing its impact on terrestrial planets and its recent emergence as a significant biomarker in exoplanetary studies. It provides quantitative data for comparison, outlines key experimental protocols for its study, and visualizes the core chemical pathways and analytical workflows.

The Role of SO₂ in Terrestrial Planet Atmospheres

The initial atmospheres of the rocky planets in our solar system were largely formed through volatile outgassing from their interiors, a process in which this compound was a significant component.[1] The subsequent evolution of these atmospheres, however, diverged dramatically, with SO₂ chemistry playing a distinct role on each world.

Venus: The Architect of a Runaway Greenhouse

Venus possesses an extremely dense atmosphere, over 90 times the pressure of Earth's, composed of 96.5% carbon dioxide and 3.5% nitrogen.[2][3] Within this, this compound is the most abundant trace gas, with a concentration of about 150 parts per million (ppm) below the clouds.[2][4][5] This SO₂ is fundamental to the planet's climate and appearance, as it is the primary precursor to the thick, planet-enshrouding clouds of sulfuric acid (H₂SO₄).[6][7]

The formation of these clouds is a photochemically driven process occurring in the upper atmosphere[6]:

-

Ultraviolet (UV) radiation from the Sun, at wavelengths below 169 nm, dissociates carbon dioxide (CO₂) into carbon monoxide (CO) and a highly reactive monatomic oxygen (O).[2]

-

This oxygen atom reacts with this compound (SO₂) to form sulfur trioxide (SO₃).[4]

-

Finally, sulfur trioxide combines with trace amounts of water vapor (H₂O) to produce sulfuric acid (H₂SO₄), which then condenses into cloud droplets.[2][4]

These sulfuric acid clouds are highly reflective, contributing to Venus's high albedo, but they also, along with the massive CO₂ inventory, create a powerful greenhouse effect, trapping heat and raising the surface temperature to an average of 467 °C.[2][8] The persistence of these clouds implies a continuous replenishment of atmospheric SO₂, which is widely believed to originate from active volcanism.[7][9] The variability of SO₂ concentration at the cloud tops, observed by missions like ESA's Venus Express, further supports the hypothesis of ongoing volcanic eruptions.[10][11][12]

Early Earth: A Clue to an Anoxic Past

The atmosphere of the prebiotic Earth was shaped by volcanic outgassing, containing significant amounts of water vapor, carbon dioxide, and this compound.[1] In an anoxic (oxygen-free) environment, the photochemistry of SO₂ played a crucial role. The photolysis of SO₂ by short-wavelength UV light (< 220 nm) is central to explaining the mass-independent fractionation (MIF) of sulfur isotopes found in Archean-era sediments, which is a key piece of evidence for an oxygen-poor early atmosphere.[13]

This photochemical processing could produce at least two different forms of sulfur aerosols that would then be deposited on the surface[13]:

-

Elemental Sulfur (S₈): Formed under certain conditions, especially in the presence of reducing gases like methane (CH₄).

-

Sulfuric Acid (H₂SO₄) / Sulfate Aerosols: Formed through oxidative pathways.

The distinct isotopic signatures of these aerosol types, preserved in the rock record, provide a window into the atmospheric chemistry of the ancient Earth.[13] Furthermore, recent experimental work suggests that the photodissociation of volcanic SO₂ in the early atmosphere could have been a contributing source of molecular oxygen before the advent of photosynthesis.[14]

Mars: A Warming Agent for a Bygone Era

Today, the thin Martian atmosphere is 95% CO₂ and contains only trace amounts of this compound; its detection would be a strong indicator of current volcanic activity.[15] However, evidence suggests that early Mars was a warmer and wetter world, and volcanic sulfur gases were likely key to shaping its ancient climate.[16][17]

Climate models now indicate that volcanic emissions on early Mars (3-4 billion years ago) may have been rich in chemically "reduced" sulfur species, such as hydrogen sulfide (H₂S) and disulfur (S₂), rather than being dominated by SO₂.[17][18][19] These reactive gases could have had several effects:

-

They could have created a hazy atmospheric environment.[16]

-

They could have led to the formation of potent greenhouse gases, such as sulfur hexafluoride (SF₆), that trapped heat and enabled the existence of liquid water.[18][19]

This hypothesis is supported by recent discoveries from NASA's Curiosity rover, which found elemental sulfur in a crushed rock—the first time the mineral had been found in its pure form, unbound to oxygen, on the Martian surface.[16][19]

| Parameter | Venus | Earth (Current) | Mars (Current) |

| Primary Composition | 96.5% CO₂, 3.5% N₂[2] | 78% N₂, 21% O₂ | 95% CO₂, 2.8% N₂, 2% Ar[15] |

| Surface Pressure | ~93 bar[2] | ~1 bar | ~0.006 bar[15] |

| Mean Surface Temp. | 467 °C[2] | 15 °C | -60 °C[15] |

| SO₂ Concentration | ~150 ppm[2] | ~0-100 ppb (variable) | Trace amounts[15] |

| Estimated Volcanic Rate | ~1 km³/yr[7][9] | ~0.64-0.75 km³/yr | Low / Unknown |

Table 1: Comparison of atmospheric parameters for Venus, Earth, and Mars.

SO₂ as a Tracer of Photochemistry on Exoplanets

One of the most significant recent developments in planetary science has been the detection of this compound in the atmospheres of planets orbiting other stars. Using the James Webb Space Telescope (JWST), scientists have identified SO₂ on gas giants like WASP-39b and smaller worlds like GJ 3470 b.[20][21][22]

The presence of SO₂ in these hot, hydrogen-rich atmospheres is highly significant because it is not expected to be a stable, primary component. Instead, its detection is considered unambiguous evidence of active photochemistry.[22][23] The process is thought to be initiated by high-energy photons from the host star, which break apart a more stable parent sulfur molecule, likely hydrogen sulfide (H₂S).[22][24] The resulting sulfur radicals then participate in a chemical network that leads to the formation of SO₂.[23]

Therefore, detecting SO₂ provides a powerful tool for understanding the chemical and physical processes in exoplanet atmospheres, offering insights into atmospheric composition, energy balance, and planet formation histories.[25][26]

Experimental Protocols for Studying Atmospheric SO₂

Understanding the complex behavior of SO₂ in diverse planetary atmospheres relies on a combination of remote observations, modeling, and sophisticated laboratory experiments.

Protocol: Laboratory Photochemical Simulations

These experiments aim to recreate the atmospheric conditions of other worlds to study chemical reactions and aerosol formation.[13][27]

-

Objective: To simulate the effect of UV radiation on gas mixtures relevant to early Earth or exoplanet atmospheres and analyze the resulting aerosol products.

-

Methodology:

-

Chamber Setup: A reaction chamber is filled with a precisely controlled gas mixture. For an Archean Earth analog, this could include N₂, CO₂, CH₄, and a small percentage of a sulfur gas like SO₂ or H₂S.[13][27]

-

Energy Source: The gas mixture is exposed to an energy source to initiate chemical reactions. This is typically a UV lamp that simulates the solar spectrum or high-energy electrons to simulate lightning.[13]

-

Aerosol Formation: Over time, photochemical reactions cause gas molecules to polymerize and form solid or liquid aerosol particles suspended in the chamber.

-

Sample Analysis: The aerosols are collected and analyzed to determine their chemical composition. Common techniques include:

-

Aerosol Mass Spectrometry: Provides real-time detection and chemical characterization of the aerosol particles as they form.[13]

-

Liquid Chromatography / Mass Spectrometry (LC/MS): Aerosols are collected on a filter, dissolved, and then passed through a liquid chromatograph to separate the different chemical compounds, which are subsequently identified by a high-resolution mass spectrometer. This is particularly useful for identifying complex organosulfur compounds.[27]

-

-

Protocol: Spectroscopic Detection of SO₂

Spectroscopy is the primary method for detecting and quantifying SO₂ both in the laboratory and through telescopes.

-

Objective: To measure the concentration of SO₂ by observing how it absorbs light at specific wavelengths.

-

Methodology (In-situ / Laboratory): Broadband Cavity-Enhanced Absorption Spectroscopy (BBCEAS)

-

Principle: BBCEAS achieves high sensitivity by using a pair of highly reflective mirrors to create an optical cavity. A light source, often a UV LED, is shone into the cavity.[28][29]

-

Path Length Enhancement: The light reflects back and forth between the mirrors thousands of times, creating an effective absorption path length of several kilometers within a small physical space.[28][29]

-

Detection: A gas sample containing SO₂ is flowed through the cavity. The SO₂ molecules absorb light at characteristic wavelengths (e.g., in the 305-312 nm range). A spectrometer measures the intensity of the light exiting the cavity.[28]

-

Quantification: By comparing the spectrum with a known SO₂ absorption cross-section reference, the concentration of SO₂ in the sample can be precisely calculated, often down to parts-per-billion levels.[28]

-

-

Methodology (Remote Sensing): Transmission Spectroscopy

-

Principle: This technique is used for exoplanets that transit, or pass in front of, their host star from our point of view.[30]

-

Observation: A telescope like JWST observes the star's light. When the planet is in front of the star, a fraction of the starlight passes through the planet's upper atmosphere.[22]

-

Absorption: Molecules in the atmosphere, including SO₂, absorb starlight at their specific, signature wavelengths.[23]

-

Analysis: By comparing the spectrum of the star during the transit to its spectrum when the planet is not transiting, astronomers can identify the absorption features. The presence of a distinct dip at wavelengths characteristic of SO₂ (e.g., 4.05 µm) confirms its presence in the exoplanet's atmosphere.[21][23]

-

Conclusion

This compound is a molecule of profound importance in planetary science. On Venus, it is a primary driver of the climate through the formation of sulfuric acid clouds.[2][6] On early Earth, its photochemistry in an anoxic environment has left an indelible isotopic record of the planet's past.[13] On Mars, related sulfur compounds may have been key to creating a transiently habitable climate.[18][19] Most recently, the detection of SO₂ on exoplanets has opened a new frontier, providing direct evidence of active photochemistry in alien atmospheres and offering a crucial tracer for understanding how planets form and evolve.[22][23] The continued study of SO₂ through advanced observation and laboratory simulation will remain a vital component in the quest to understand the diversity of worlds beyond our own.

References

- 1. Atmosphere’s Evolution | Research Starters | EBSCO Research [ebsco.com]

- 2. Atmosphere of Venus - Wikipedia [en.wikipedia.org]

- 3. Venus - Atmosphere, Greenhouse, Gases | Britannica [britannica.com]

- 4. youtube.com [youtube.com]

- 5. Venus atmosphere, mainly composed of carbon dioxide and nitrogen | Royal Belgian Institute for Space Aeronomy [aeronomie.be]

- 6. astrobiology.com [astrobiology.com]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. lpi.usra.edu [lpi.usra.edu]

- 9. hou.usra.edu [hou.usra.edu]

- 10. ESA - Have Venusian volcanoes been caught in the act? [esa.int]

- 11. Possible Effects of Volcanic Eruptions on the Modern Atmosphere of Venus [ouci.dntb.gov.ua]

- 12. ora.ox.ac.uk [ora.ox.ac.uk]

- 13. The formation of sulfate and elemental sulfur aerosols under varying laboratory conditions: implications for early earth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. From this compound to atmospheric oxygen | News | RSC Education [edu.rsc.org]

- 15. Atmosphere of Mars - Wikipedia [en.wikipedia.org]

- 16. Sulfur Gases Made Mars More Welcoming to Life? [leonarddavid.com]

- 17. Volcanic Emissions of Reactive Sulfur Gases May Have Shaped Early Mars Climate, Making It More Hospitable To Life | Jackson School of Geosciences | The University of Texas at Austin [jsg.utexas.edu]

- 18. Mars' volcanoes warmed the planet with sulfur gases that made it hospitable to life - Earth.com [earth.com]

- 19. universemagazine.com [universemagazine.com]

- 20. Essential "recipe of life" ingredient found in forming exoplanets - Earth.com [earth.com]

- 21. Mapping the SO2 shoreline in gas giant exoplanets [arxiv.org]

- 22. Detected: sulfur compound created by photochemistry in exoplanet atmosphere | Carnegie Science [carnegiescience.edu]

- 23. mpg.de [mpg.de]

- 24. aanda.org [aanda.org]

- 25. universetoday.com [universetoday.com]

- 26. [2509.14318] Mapping the SO2 Shoreline in Gas Giant Exoplanets [arxiv.org]

- 27. Unlocking the Secrets of Ancient Atmospheres: How Sulfur Compounds Shaped Early Earth – Department of Chemistry [chem.unc.edu]

- 28. amt.copernicus.org [amt.copernicus.org]

- 29. Detection of this compound by Broadband Cavity-Enhanced Absorption Spectroscopy (BBCEAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 30. astrobiology.com [astrobiology.com]

An In-depth Technical Guide to the Natural Sources and Sinks of Atmospheric Sulfur Dioxide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Sulfur dioxide (SO₂) is a pivotal trace gas in the Earth's atmosphere, influencing air quality, climate, and biogeochemical cycles. While anthropogenic emissions have been a primary focus of research and regulation, natural sources and sinks represent fundamental components of the global sulfur cycle. This technical guide provides a comprehensive overview of the primary natural pathways for SO₂ emission and removal, details the experimental methodologies used to quantify these processes, and presents quantitative data to illustrate their relative contributions.

Natural Sources of Atmospheric this compound

Natural processes are a significant contributor to the global atmospheric SO₂ budget. The primary natural sources include volcanic activity, the oxidation of biogenic sulfur compounds from marine and terrestrial ecosystems, and biomass burning.

Volcanic Emissions

Volcanoes release SO₂ directly into the atmosphere from magma.[1][2][3] These emissions can be continuous from degassing volcanoes or explosive and episodic, with large eruptions capable of injecting SO₂ directly into the stratosphere.[3] In the stratosphere, SO₂ is converted to sulfate aerosols, which can persist for years and have a measurable impact on the global climate.[3]

Oxidation of Biogenic Sulfur Gases

The largest natural source of atmospheric sulfur is not SO₂ directly, but other sulfur compounds that are subsequently oxidized to SO₂.

-

Marine Environments: The most significant of these is dimethyl sulfide (DMS), a gas produced by phytoplankton in the oceans.[4] Once emitted into the atmosphere, DMS is oxidized by radicals like hydroxyl (OH) and nitrate (NO₃) to form SO₂ and other products.[5] The global ocean-to-atmosphere flux of DMS is a cornerstone of the natural sulfur cycle.[6]

-

Terrestrial Ecosystems: Soils, plants, and wetlands also release reduced sulfur compounds, such as hydrogen sulfide (H₂S) and DMS, which are then oxidized to SO₂ in the atmosphere.[1][6] Recently, acid sulfate soils have been identified as a direct natural source of SO₂ emissions, a process seemingly coupled to the evaporation of soil water containing sulfite.[7]

Biomass Burning

The combustion of vegetation, through events like wildfires, releases sulfur contained within the plant matter into the atmosphere, primarily as SO₂.

Quantitative Summary of Natural Sources

The following table summarizes estimated emission fluxes from major natural sources. It is important to note that these estimates carry significant uncertainty due to the high spatial and temporal variability of natural emissions.[6]

| Natural Source | Precursor Gas | Estimated Global Flux (Tg S / year) | References |

| Volcanoes | SO₂ | 3.2 - 8.0 | [8] |

| Oceans | DMS | 6.4 - 10.6 | [6] |

| Terrestrial Biogenic | H₂S, DMS, etc. | 0.13 - 1.3 | [6] |

| Acid Sulfate Soils | SO₂ | ~3.0 | [7] |

| Biomass Burning | SO₂ | ~0.7 | [5] (Derived from various sources) |

Note: Estimates have been converted to Teragrams of Sulfur per year (Tg S/year) for consistency. 1 Tmol S/a = 32 Tg S/year.

Natural Sinks of Atmospheric this compound

This compound is removed from the atmosphere through a combination of chemical transformation and physical deposition processes. These sinks are critical for cleansing the air of SO₂ and lead to the formation of other environmentally important compounds.

Chemical Oxidation to Sulfate Aerosols

The primary chemical sink for SO₂ is its oxidation to form sulfuric acid (H₂SO₄), which rapidly condenses into sulfate (SO₄²⁻) aerosols.[8] This transformation can occur through two main pathways:

-

Gas-Phase Oxidation: Primarily driven by reaction with the hydroxyl radical (OH) during the daytime.

-

Aqueous-Phase Oxidation: Occurs within cloud and fog droplets, where dissolved SO₂ is oxidized by species such as hydrogen peroxide (H₂O₂), ozone (O₃), and oxygen (O₂), often catalyzed by trace metals.

These sulfate particles contribute to haze, which reduces visibility, and can act as cloud condensation nuclei (CCN), thereby influencing cloud properties and climate.[2][3]

Wet Deposition

Wet deposition occurs when atmospheric SO₂ and sulfate aerosols are scavenged from the atmosphere by precipitation (rain, snow, fog).[1] SO₂ dissolves in water droplets to form sulfurous acid (H₂SO₃), and sulfuric acid formed from SO₂ oxidation is highly soluble.[1][9] This process is a major cause of acid rain, which can acidify lakes and soils and damage ecosystems and man-made structures.[1][2][9]

Dry Deposition

Dry deposition is the process by which SO₂ gas and sulfate particles are directly deposited onto surfaces like vegetation, soil, and water in the absence of precipitation. The rate of deposition is controlled by atmospheric turbulence and the physical and chemical properties of the receiving surface.

Quantitative Summary of Natural Sinks

Quantifying the global magnitude of each sink is challenging. However, modeling studies provide estimates of the relative importance of these removal pathways. The data below is synthesized from global atmospheric models, which indicate that anthropogenic sources contribute approximately 56% to the global tropospheric H₂SO₄ burden, with oceanic and volcanic sources contributing 24% and 19%, respectively.[8] The removal processes act on the total atmospheric SO₂ and subsequent sulfate burden.

| Sink Pathway | Description | Key Processes |

| Chemical Oxidation | Conversion of SO₂ to H₂SO₄/SO₄²⁻ | Gas-phase reaction with OH; Aqueous-phase reactions in clouds |

| Wet Deposition | Removal by precipitation | Scavenging of SO₂ and sulfate aerosols by rain, snow, fog |

| Dry Deposition | Direct deposition to surfaces | Turbulent transfer and surface uptake of SO₂ gas and particles |

Atmospheric this compound Lifecycle

The following diagram illustrates the interconnected pathways of natural SO₂ sources, its chemical transformation in the atmosphere, and its ultimate removal by sinks.

Caption: The natural atmospheric lifecycle of this compound (SO₂).

Experimental Protocols

The quantification of SO₂ sources and sinks relies on a variety of sophisticated analytical techniques for measuring atmospheric concentrations, emission fluxes, and deposition rates.

Measurement of Atmospheric SO₂ Concentration

-

Pulsed Ultraviolet (UV) Fluorescence: This is a common and highly sensitive method for continuous monitoring of ambient SO₂.[10]

-

Principle: Air is drawn into a chamber where it is irradiated with UV light at a specific wavelength (e.g., 214 nm). SO₂ molecules absorb this energy and are excited to a higher electronic state. As they relax back to their ground state, they emit light (fluoresce) at a longer wavelength. This emitted light is detected by a photomultiplier tube, and its intensity is directly proportional to the SO₂ concentration.[10]

-

Protocol Summary:

-